3-(2-Bromophenoxy)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-bromophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWUWIUFWPFAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2-Bromophenol : The aromatic phenol bearing a bromine substituent at the ortho position.
- Pyrrolidine : A five-membered nitrogen heterocycle serving as the nucleophile.
- Base : Commonly potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol and facilitate nucleophilic substitution.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to promote reaction efficiency.
- Hydrochloric acid (HCl) : For salt formation.
Stepwise Synthesis
| Step | Description | Reaction Conditions | Notes |
|---|---|---|---|
| 1 | Phenol Deprotonation | 2-Bromophenol is treated with a base (K2CO3 or NaH) in DMF at 0–25°C | Generates phenolate ion, increasing nucleophilicity |
| 2 | Nucleophilic Substitution | Addition of pyrrolidine, stirring at 50–80°C for several hours | Pyrrolidine nitrogen attacks phenolate to form 3-(2-bromophenoxy)pyrrolidine |
| 3 | Work-up and Purification | Reaction mixture diluted with water, extracted with organic solvent (e.g., ethyl acetate), dried | Purification by recrystallization or chromatography |
| 4 | Hydrochloride Salt Formation | Treatment of free base with HCl in ethanol or ether | Isolates the hydrochloride salt, improving stability and solubility |
Alternative Approaches
- Direct coupling via halogen displacement: In some cases, 2-bromophenol may be converted to a more reactive intermediate (e.g., 2-bromophenyl halide) before coupling with pyrrolidine.
- Use of protected pyrrolidine derivatives: To improve selectivity, pyrrolidine may be protected at nitrogen or other positions, then deprotected after coupling.
Reaction Mechanism Insights
The key transformation is a nucleophilic aromatic substitution (S_NAr) facilitated by the phenolate ion attacking the electrophilic pyrrolidine nitrogen or vice versa, depending on the route. The ortho bromine atom influences the electronic environment, stabilizing intermediates and affecting reaction kinetics.
Reaction Optimization Parameters
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 50–80°C | Higher temperature increases rate but may cause side reactions |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and solubility |
| Base | K2CO3, NaH | Stronger bases improve phenol deprotonation but require careful handling |
| Reaction Time | 4–24 hours | Longer times favor completion but may lead to degradation |
| Molar Ratios | Phenol:pyrrolidine ~1:1 to 1:1.2 | Slight excess of pyrrolidine improves conversion |
Characterization and Purity Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical shifts corresponding to pyrrolidine ring and bromophenoxy substituent.
- Mass Spectrometry (MS) : Verifies molecular weight consistent with 3-(2-bromophenoxy)pyrrolidine.
- Elemental Analysis : Confirms composition and presence of hydrochloride salt.
- Melting Point Determination : Ensures batch consistency and purity.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The hydrochloride salt form enhances compound stability and aqueous solubility, facilitating biological testing and formulation.
- Reaction conditions must be optimized to prevent side reactions such as over-alkylation or decomposition of the pyrrolidine ring.
- The presence of the bromine atom allows further functionalization via palladium-catalyzed cross-coupling reactions, expanding the compound's utility in medicinal chemistry.
- Enantiomerically pure pyrrolidine derivatives can be synthesized using chiral pyrrolidine starting materials, influencing biological activity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenoxy)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further derivatization, facilitating the creation of diverse chemical entities used in various applications.
Biology
- Biological Activity Studies : Research has indicated that 3-(2-Bromophenoxy)pyrrolidine hydrochloride interacts with biomolecules, potentially influencing cellular processes. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties.
- Mechanism of Action : The compound may modulate enzyme activity through interactions that involve hydrogen bonding and hydrophobic effects, which can lead to changes in gene expression and cellular metabolism.
Medicine
- Therapeutic Potential : Ongoing research is exploring its use as a precursor in drug development, particularly for neurological disorders and cancer therapies. Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting diseases linked to dysregulated enzyme activity .
- Case Studies :
Industry
- Chemical Intermediates Production : The compound is utilized in the production of various chemical products and intermediates, showcasing its versatility in industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(2-Bromophenoxy)pyrrolidine hydrochloride
- Molecular Formula : C₁₀H₁₃BrClN
- Molecular Weight : 262.57 g/mol
- CAS No.: 1203682-28-3
- Purity : ≥97% (HPLC)
- Appearance : White to off-white crystalline solid
Applications: This compound is a pyrrolidine derivative with a brominated phenoxy substituent, widely used as a building block in pharmaceutical research and fine chemical synthesis. Its bromine atom and pyrrolidine core enable versatile reactivity in coupling reactions and drug candidate optimization .
Comparison with Structurally Similar Compounds
Positional Isomers of Bromophenoxy-pyrrolidine Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 3-(3-Bromophenyl)pyrrolidine hydrochloride | 1203681-69-9 | C₁₀H₁₃BrClN | 262.57 | Bromine at meta-position on phenyl ring |
| 3-(4-Bromophenyl)pyrrolidine hydrochloride | 1187931-39-0 | C₁₀H₁₃BrClN | 262.57 | Bromine at para-position on phenyl ring |
| 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride | - | C₁₂H₁₅BrClNO | 304.61 | Additional methyl group at phenoxy ring |
Key Findings :
- Electronic Effects : The ortho-bromine in the target compound induces steric hindrance and electron-withdrawing effects, altering reactivity in Suzuki-Miyaura couplings compared to meta- or para-brominated analogs .
- Pharmacological Profiles : Meta-brominated derivatives (e.g., CAS 1203681-69-9) show higher binding affinity to certain GPCRs due to optimized spatial arrangement .
Substituted Phenoxy-pyrrolidine Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride | 1286207-33-7 | C₁₀H₁₂N₂O₃·HCl | 244.67 | Nitro group (-NO₂) replaces bromine |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride | - | C₁₁H₁₃ClF₃NO | 267.68 | Trifluoromethyl (-CF₃) substituent |
| 3-(2-Bromo-4-fluorophenoxy)pyrrolidine hydrochloride | 2229AD | C₁₀H₁₁BrClFNO | 280.56 | Fluorine at para-position |
Key Findings :
- Reactivity: The nitro group in (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride enhances electrophilicity, making it suitable for nucleophilic aromatic substitutions, unlike the brominated analog .
- Lipophilicity : The trifluoromethyl derivative (CAS 267.68 g/mol) exhibits increased lipophilicity (logP ~2.5), improving blood-brain barrier penetration compared to the target compound (logP ~1.8) .
Research and Application Insights
- Drug Development: The target compound's bromophenoxy group facilitates cross-coupling reactions to generate biaryl structures, a key motif in kinase inhibitors .
- Comparative Stability: Trifluoromethyl analogs (e.g., C₁₁H₁₃ClF₃NO) demonstrate enhanced metabolic stability in vitro (t₁/₂ > 6 hours in human liver microsomes) compared to brominated counterparts (t₁/₂ ~3 hours) .
- Synthetic Utility: Boc-protected pyrrolidines (e.g., 3-(Boc-amino)pyrrolidine hydrochloride) are preferred for peptide synthesis, whereas bromophenoxy derivatives are leveraged in fragment-based drug design .
Biological Activity
Overview
3-(2-Bromophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO, classified as a pyrrolidine derivative. Its structure includes a bromophenoxy group attached to a pyrrolidine ring, which contributes to its diverse biological activities. This compound has garnered attention for its potential pharmacological properties, particularly in the fields of antibacterial and antifungal research.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound can bind to active sites of enzymes, leading to either inhibition or activation of their functions. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions, influencing cellular signaling pathways and gene expression.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, demonstrating its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the bromine substituent on the phenyl ring enhances the compound's antibacterial activity, making it a candidate for further drug development against bacterial infections .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The data indicates that the presence of halogen groups in the structure contributes significantly to its bioactivity .
Cellular Effects
The compound influences cellular processes by modulating signaling pathways and altering gene expression patterns. It has been observed to affect metabolic pathways, potentially leading to changes in energy balance within cells . The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term biological effects.
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SAR) of pyrrolidine derivatives, including this compound. These studies indicate that modifications in the chemical structure can significantly impact biological activity:
- SAR Analysis : Compounds with electron-donating or electron-withdrawing groups on the phenyl ring demonstrated varying degrees of antibacterial activity, highlighting the importance of these substitutions in enhancing bioactivity .
- In Vivo Studies : Animal model experiments have shown that dosage variations lead to different physiological responses, with higher doses resulting in more pronounced effects but also potential toxicity .
Q & A
Q. What are the established synthetic routes for 3-(2-bromophenoxy)pyrrolidine hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : A two-step synthesis is commonly employed:
Nucleophilic Substitution : React pyrrolidine with 2-bromophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form 3-(2-bromophenoxy)pyrrolidine.
Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt.
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Temperature Control : Excess heat may lead to dehalogenation or pyrrolidine ring degradation .
- Yield Optimization : Purification via recrystallization (ethanol/water) achieves >95% purity, confirmed by HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR (D₂O): Peaks at δ 7.45–7.20 (aromatic protons), δ 3.80–3.50 (pyrrolidine CH₂O), and δ 3.30–2.90 (pyrrolidine N-CH₂) confirm structure .
- ¹³C NMR : Signals for C-Br (δ 115–120 ppm) and pyrrolidine carbons (δ 45–55 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 290.5 m/z) validates molecular weight .
- Elemental Analysis : Matches calculated C, H, N, and Br percentages (C₁₀H₁₃BrClNO) .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm. Retention time ~8.2 min (purity ≥97% per area normalization) .
- Common Impurities :
- Debrominated Byproduct : Trace 3-phenoxypyrrolidine due to unintended C-Br cleavage .
- Unreacted Pyrrolidine : Identified via GC-MS (retention time <5 min) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer :
- Structural Confirmation : Re-synthesize disputed analogs using standardized protocols to rule out synthetic variability .
- Activity Reproducibility : Test in multiple assay systems (e.g., enzyme inhibition vs. cell-based assays) to identify context-dependent effects. For example, bromine’s electron-withdrawing effects may enhance receptor binding in kinase assays but reduce solubility in cellular models .
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of halogenated pyrrolidine derivatives?
- Methodological Answer :
- Catalytic Systems : Use Pd/Cu catalysts for selective C-O coupling to avoid C-Br bond cleavage .
- Solvent Screening : Replace DMF with THF or toluene to reduce side reactions (e.g., etherification).
- In Situ Monitoring : Employ FTIR to track phenol consumption and adjust reaction time dynamically .
Q. What computational methods predict the impact of substituent variation on the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Model substituent effects on logP (e.g., replacing Br with Cl increases hydrophobicity by ~0.5 units) .
- Molecular Dynamics (MD) Simulations : Predict solubility changes via free energy perturbation (e.g., fluorinated analogs show improved membrane permeability) .
Q. How do structural modifications at the pyrrolidine nitrogen affect the compound’s pharmacokinetic profile?
- Methodological Answer :
- N-Methylation : Reduces hepatic clearance by blocking CYP3A4-mediated oxidation. Compare plasma half-life (t₁/₂) of parent compound (t₁/₂ = 2.1 h) vs. N-methyl analog (t₁/₂ = 4.5 h) in rodent models .
- N-Acylation : Enhances plasma stability but may reduce blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values for this compound vary across studies targeting serotonin receptors?
- Methodological Answer :
- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of the pyrrolidine nitrogen, affecting receptor affinity .
- Receptor Subtype Selectivity : Discrepancies arise from testing on 5-HT₁A (IC₅₀ = 120 nM) vs. 5-HT₂B (IC₅₀ = 450 nM) .
- Resolution : Standardize assays using recombinant cell lines expressing single receptor subtypes .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
